molecular formula C13H22O3 B7771451 (-)-Isoborneolacetic acid

(-)-Isoborneolacetic acid

Cat. No.: B7771451
M. Wt: 226.31 g/mol
InChI Key: JCOFTFYOJOBBQY-DXLKZPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Isoborneolacetic acid is a chiral organic compound derived from isoborneol It is characterized by its unique bicyclic structure, which includes a camphor-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-isoborneolacetic acid typically involves the oxidation of (-)-isoborneol. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize (-)-isoborneol to (-)-camphor, followed by a Baeyer-Villiger oxidation to form this compound . Another method involves the use of potassium permanganate as an oxidizing agent under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes to ensure high yield and purity. These methods may involve the use of environmentally friendly oxidants and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: (-)-Isoborneolacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (-)-Isoborneolacetic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of stereoselective synthesis methods .

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive compounds. Its derivatives have shown promise in antimicrobial and anti-inflammatory studies .

Medicine: Pharmaceutical research explores this compound for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the synthesis of chiral drugs .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors .

Mechanism of Action

The mechanism of action of (-)-isoborneolacetic acid involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the derivative and its target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chiral nature and the presence of both a bicyclic structure and a carboxylic acid group. This combination makes it particularly valuable in stereoselective synthesis and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(1R,2S,3R,4R)-3-hydroxy-1,4,7,7-tetramethyl-2-bicyclo[2.2.1]heptanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-11(2)12(3)5-6-13(11,4)10(16)8(12)7-9(14)15/h8,10,16H,5-7H2,1-4H3,(H,14,15)/t8-,10-,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFTFYOJOBBQY-DXLKZPDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2CC(=O)O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)([C@@H]([C@H]2CC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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